molecular formula C16H17NO3S B2811738 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 733013-19-9

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2811738
CAS No.: 733013-19-9
M. Wt: 303.38
InChI Key: UIUDWBYAEBMVOH-UHFFFAOYSA-N
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Description

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.38. The purity is usually 95%.
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Biological Activity

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, a thiophene derivative with the molecular formula C17H19NO3SC_{17}H_{19}NO_3S and a molecular weight of 317.4 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, an amino group, and a carboxylate moiety. This structural diversity is essential for its interaction with various biological targets.

Biological Activities

Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity : Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects.
  • Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Studies suggest that this compound exhibits significant antimicrobial activity against various pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It may interact with receptors involved in cell signaling, leading to altered cellular responses.
  • DNA Interaction : Some studies indicate that thiophene derivatives can form adducts with DNA, potentially leading to cytotoxic effects in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructureUnique Features
Methyl 3-amino-4-methylthiophene-2-carboxylateStructureExhibits strong antibacterial activity against Escherichia coli.
5-(3-Methylbenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazolineStructureKnown for potent herbicidal activity with low mammalian toxicity.
2-(4-Methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylateStructureDisplays anti-inflammatory properties.

The unique amino substitution in this compound enhances its biological activities compared to other thiophene derivatives.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-Cancer Study : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (GI50 < 10 µM), suggesting significant anticancer potential.
    "The compound exhibited potent cytotoxicity against human-derived breast cancer cells" .
  • Anti-inflammatory Research : A study showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its anti-inflammatory properties.
    "The reduction in cytokine levels highlights the therapeutic potential of this compound in inflammatory diseases" .
  • Antimicrobial Activity : The compound was tested against several bacterial strains and showed effective inhibition against Staphylococcus aureus and E. coli, supporting its potential as an antimicrobial agent.
    "The antimicrobial efficacy suggests possible applications in treating bacterial infections" .

Properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-3-5-13(6-4-11)9-17-14(18)10-20-16(19)15-12(2)7-8-21-15/h3-8H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDWBYAEBMVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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